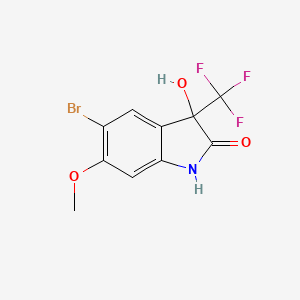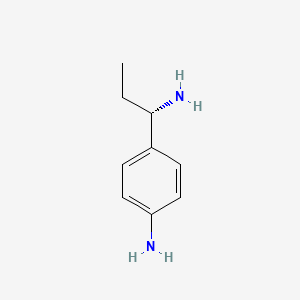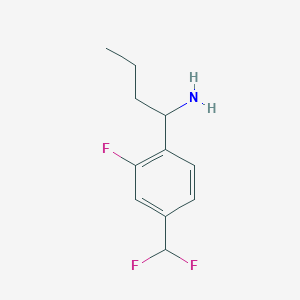
(1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid is a unique compound characterized by its cyclopentane ring structure with amino and carboxylic acid functional groups, along with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentane derivatives, which are subjected to fluorination reactions to introduce the difluorocyclopentane moiety. The amino and carboxylic acid groups are then introduced through subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
(1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The presence of fluorine atoms can enhance its binding affinity and specificity, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
(1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid: Unique due to its specific stereochemistry and functional groups.
Cyclopentane derivatives: Similar ring structure but may lack the amino and carboxylic acid groups.
Fluorinated compounds: Share the presence of fluorine atoms but differ in overall structure and functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of stereochemistry, functional groups, and fluorine atoms, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H9F2NO2 |
|---|---|
Molecular Weight |
165.14 g/mol |
IUPAC Name |
(1S,4S)-4-amino-2,2-difluorocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)2-3(9)1-4(6)5(10)11/h3-4H,1-2,9H2,(H,10,11)/t3-,4-/m0/s1 |
InChI Key |
SFGYRTJOZIQDKK-IMJSIDKUSA-N |
Isomeric SMILES |
C1[C@@H](CC([C@@H]1C(=O)O)(F)F)N |
Canonical SMILES |
C1C(CC(C1C(=O)O)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B12974609.png)

![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B12974622.png)









![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12974670.png)

